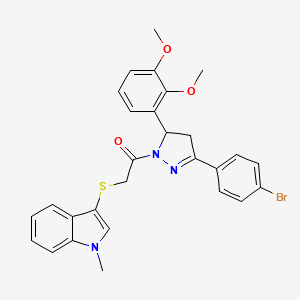

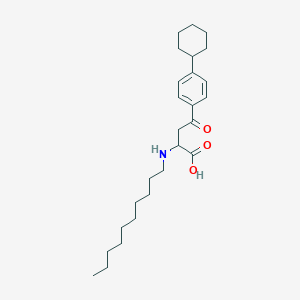

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dynamic Tautomerism and Divalent N(I) Character

N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism and divalent N(I) character, indicating a competition between thiazole and pyridine groups in accommodating the tautomeric hydrogen. This behavior underscores the compound's potential in electron-donating applications and the formation of complex molecular structures (Bhatia, Malkhede, & Bharatam, 2013).

Mannich Reaction and Heterocycle Synthesis

The Mannich reaction's versatility in synthesizing N-, S,N-, and Se,N-heterocycles from various substrates, including active methylene amides, thioamides, and selenoamides, highlights a pathway for creating biologically active compounds. This method has yielded compounds with antiviral, analeptic, anti-inflammatory, and antipyretic activities (Dotsenko et al., 2019).

Cyclocondensation Reactions for Heterocyclic Assemblies

Cyclocondensation reactions using 2-(1,3-thiazolidin-2-ylidene)acetamides lead to the formation of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This process illustrates a method for creating compounds with potential pharmacological applications (Obydennov et al., 2017).

Novel Pyridine Skeleton Synthesis

The synthesis of a macrobicyclic antibiotic, cyclothiazomycin, involves the creation of a central 2,3,6-trisubstituted pyridine skeleton. This process underscores the compound's role in developing antibiotics and the broader implications for pharmaceutical research (Shin et al., 2002).

Antibacterial and Antitumor Activities

Research on pyridine thiazole derivatives and their zinc(II) complexes has shown significant antimicrobial and antitumor activities, suggesting that compounds related to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide may have applications in developing new bioactive materials (Xun-Zhong et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide are PI3Kα and HDAC6 . These targets play a crucial role in cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement .

Mode of Action

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide interacts with its targets, PI3Kα and HDAC6, by inhibiting their activities . This inhibition results in changes in the cellular processes regulated by these targets, potentially leading to the suppression of cancer cell growth .

Biochemical Pathways

The compound affects the PI3K and HDAC pathways . The PI3K pathway regulates various cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement . The HDAC pathway, on the other hand, is involved in the regulation of gene expression. The inhibition of these pathways by N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide can lead to downstream effects that suppress the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide’s action include the inhibition of the phosphorylation of pAkt (Ser473) and the accumulation of acetylated α-tubulin . These effects can lead to the suppression of cancer cell growth .

Action Environment

Like other drugs, its action and efficacy could potentially be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c18-13(11-4-2-1-3-5-11)16-12-6-8-17(10-12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHJOYSGUOLFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2700277.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2700284.png)

![N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2700286.png)

![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/no-structure.png)

![N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2700296.png)

![3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2700297.png)